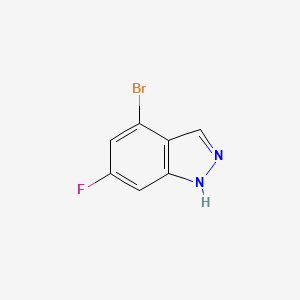

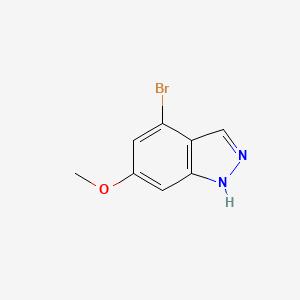

4-Bromo-6-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

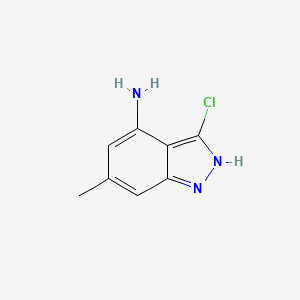

4-Bromo-6-fluoro-1H-indazole is a halogenated indole derivative . It has a molecular weight of 215.02 and is typically stored at room temperature . It is a solid substance .

Synthesis Analysis

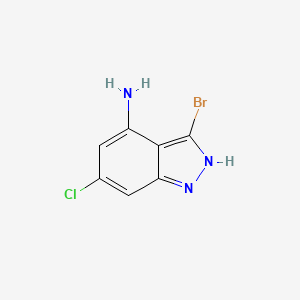

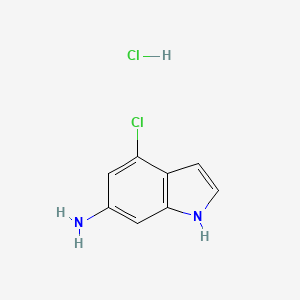

The synthesis of similar compounds involves a series of reactions. For instance, 4-Chloro-2-fluoroaniline can be synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), then bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline . This compound can then be diazotized by sodium nitrite and reacted with formaldoxime to give 2-bromo-4-chloro-6-fluorobenzaldehyde .Molecular Structure Analysis

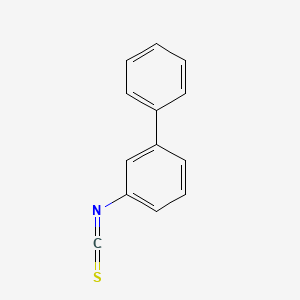

The molecular structure of 4-Bromo-6-fluoro-1H-indazole consists of a pyrazole fused to a benzene ring . It has a bromine substituent at the 4-position and a fluorine substituent at the 6-position .Chemical Reactions Analysis

4-Bromo-6-fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions . It is used in the preparation of PI3 kinase inhibitors .Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-1H-indazole is a solid substance with a molecular weight of 215.02 . It is typically stored at room temperature .科学的研究の応用

- Field : Medicinal Chemistry

- Application : 4-Bromo-6-fluoro-1H-indazole is used in the preparation of PI3 kinase inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.

- Field : Organic Chemistry

- Application : 4-Bromo-6-fluoro-1H-indazole might be used in the synthesis of indazoles . Indazoles are a type of heterocyclic compound that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Field : Material Science

- Application : Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Synthesis of Indazoles

Dye-Sensitized Solar Cells (DSSCs)

- Preparation of PI3 Kinase Inhibitors

- Field : Medicinal Chemistry

- Application : 4-Bromo-6-fluoro-1H-indazole is used in the preparation of PI3 kinase inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.

- Preparation of PI3 Kinase Inhibitors

- Field : Medicinal Chemistry

- Application : 4-Bromo-6-fluoro-1H-indazole is used in the preparation of PI3 kinase inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.

Safety And Hazards

将来の方向性

While specific future directions for 4-Bromo-6-fluoro-1H-indazole are not mentioned, similar compounds like 4-fluoro-1H-indazole have applications in dye-sensitized solar cells (DSSCs) and can form photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential future directions in the field of energy and materials science.

特性

IUPAC Name |

4-bromo-6-fluoro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKRGQLFZMXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646454 |

Source

|

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-1H-indazole | |

CAS RN |

885520-35-4 |

Source

|

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)